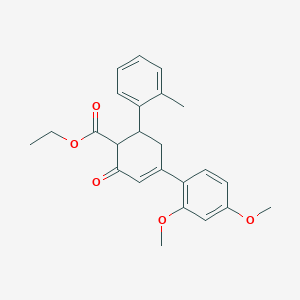

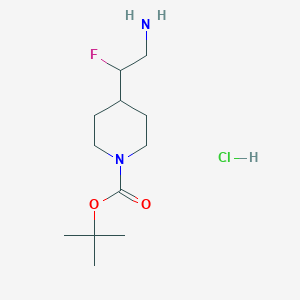

![molecular formula C16H20N4O2 B2687570 tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate CAS No. 853680-52-1](/img/structure/B2687570.png)

tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis and Methodology Development

The synthesis of quinazolin-4-ones and related compounds is a key area of research due to their significance in bioactive natural products and synthetic drugs. For example, Xie et al. (2019) developed a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, demonstrating a practical protocol for preparing quinoxaline-3-carboxylates and analogues under mild conditions. This method highlights the versatility of using carbazates for synthesizing bioactive motifs, including tert-butyl carbazate derivatives (Xie et al., 2019).

Advanced Material Science

In material science, the synthesis of benzothiazole modified carbazole derivatives by Sun et al. (2015) showcases the importance of tert-butyl groups in the formation of organogels. These materials emit strong blue light and can detect volatile acid vapors, underscoring their potential as fluorescent sensory materials for environmental monitoring (Sun et al., 2015).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the structure-activity relationship studies in the 2-arylcarbapenem series by Guthikonda et al. (1987) utilized tert-butyl derivatives as crucial synthons for preparing carbapenems, highlighting their role in developing antimicrobial agents (Guthikonda et al., 1987). Additionally, O’Neill et al. (2009) discussed the development of N-tert-Butyl isoquine as a 4-aminoquinoline antimalarial drug, emphasizing the rational design based on chemical properties for effective and affordable antimalarial therapy (O’Neill et al., 2009).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention . It is also recommended to wear appropriate protective equipment and to ensure adequate ventilation when handling this compound . In case of a fire, use appropriate extinguishing media suitable for the surrounding facilities .

Propiedades

IUPAC Name |

tert-butyl N-(1-quinazolin-4-ylazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-11-8-20(9-11)14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLVILAEHSYZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2687487.png)

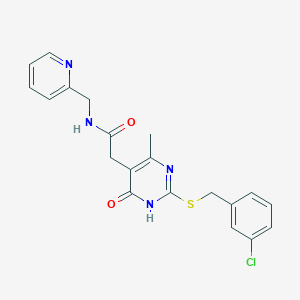

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2687489.png)

![7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B2687491.png)

![3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687492.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)

![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)

![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)